molecular formula C13H16N2O3 B13209887 2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13209887
M. Wt: 248.28 g/mol
InChI Key: YZRYSXZIMTVTBH-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including viral infections and cancer.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Similar structure but different substituents.

    5-Hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid: Contains additional pyridinyl group.

Uniqueness

2-[(Dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c1-14(2)7-11-12(13(17)18)9-6-8(16)4-5-10(9)15(11)3/h4-6,16H,7H2,1-3H3,(H,17,18)

InChI Key

YZRYSXZIMTVTBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=C1CN(C)C)C(=O)O

Origin of Product

United States

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